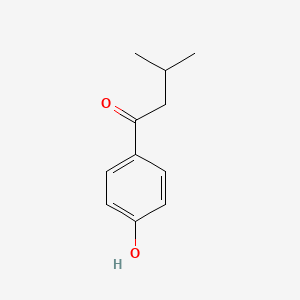
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, a pyrazole ring, and an amine group
準備方法
The synthesis of 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .
化学反応の分析
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
科学的研究の応用
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties .
作用機序
The mechanism by which 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
類似化合物との比較
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can be compared with similar compounds such as:
Cyclohexylamines: These compounds share the cyclohexyl ring structure but differ in their substituents.
Pyrazoles: Compounds with the pyrazole ring structure but different side chains.
Substituted Cyclohexanes: These include various cyclohexane derivatives with different functional groups .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
1-(4-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
InChIキー |
MWGRPRXZDGSIMG-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)N2C=C(C(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)







![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
